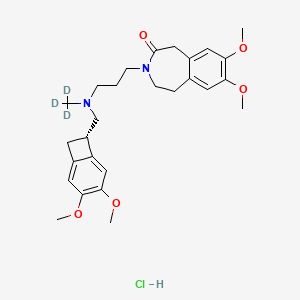

![molecular formula 13C6C2H1515NO6 B602566 N-Acetyl-D-[ul-13C6;15N]glucosamine CAS No. 478529-41-8](/img/structure/B602566.png)

N-Acetyl-D-[ul-13C6;15N]glucosamine

Vue d'ensemble

Description

N-Acetyl-D-[ul-13C6;15N]glucosamine is a specialized compound used in biomedical research . It contains isotopes carbon-13 and nitrogen-15 and is widely utilized in drug metabolism studies, bioavailability assessments, and investigating metabolic pathways . It is an important component of proteoglycans, glycoproteins, glycosaminoglycans (GAGs), and other building units found in connective tissue .

Synthesis Analysis

N-acetyl-D-glucosamine (GlcNAc) can be produced from crude chitin powders (CP) through an efficient affinity adsorption–enzymatic reaction integrated approach . Another study presents a model describing the complete enzyme-catalyzed synthesis of N-acetylneuraminic acid (Neu5Ac) from GlcNAc, which includes the combined reaction steps of epimerization from GlcNAc to N-acetyl-D-mannosamine (ManNAc) and the aldol condensation of ManNAc with sodium pyruvate yielding Neu5Ac .

Molecular Structure Analysis

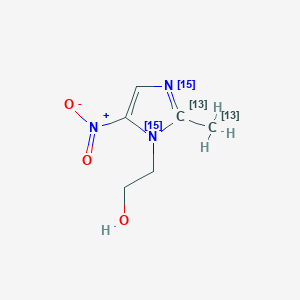

The molecular formula of N-Acetyl-D-[ul-13C6;15N]glucosamine is C8H15NO6 . It has a molecular weight of 228.16 g/mol . The structure includes isotopes carbon-13 and nitrogen-15 . The InChIKey of the compound is OVRNDRQMDRJTHS-QQMDGYJUSA-N .

Chemical Reactions Analysis

N-acetyl-D-glucosamine is involved in various chemical reactions. For instance, it is used in the production of N-acetylneuraminic acid (Neu5Ac) through a series of enzymatic reactions involving epimerization and aldol condensation . It also plays a role in the enzymatic production of GlcNAc from crude chitin powders .

Physical And Chemical Properties Analysis

N-Acetyl-D-[ul-13C6;15N]glucosamine has a molecular weight of 228.16 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 2 . Its exact mass is 228.10710110 g/mol , and its monoisotopic mass is also 228.10710110 g/mol . The topological polar surface area of the compound is 119 Ų .

Applications De Recherche Scientifique

Role in Protein Modification and Kinase Regulation

N-Acetyl-D-[ul-13C6;15N]glucosamine, as a derivative of O-Linked N-acetyl glucosamine (O-GlcNAc), is involved in post-translational modification of proteins. This modification occurs on numerous nuclear, cytosolic, and mitochondrial proteins, affecting their function and regulation. Notably, O-GlcNAcylation happens in proximity to phosphorylation sites on proteins, indicating a complex interplay between these two modifications. This is especially significant in the context of kinases, enzymes that are critical for phosphorylation, where O-GlcNAc modification can influence kinase activity and thereby, cellular signaling pathways. The intricate relationship between O-GlcNAcylation and phosphorylation suggests potential research applications in understanding and manipulating cellular processes and disease mechanisms (Schwein & Woo, 2020).

Biomedical Applications: Tissue Engineering, Drug Delivery, and Cancer Treatment

N-Acetyl-D-[ul-13C6;15N]glucosamine, as part of chitosan—a naturally occurring biopolymer derived from chitin—demonstrates significant biomedical potential. Chitosan's unique properties, such as biocompatibility, biodegradability, and non-toxicity, make it an excellent candidate for various applications including tissue engineering, drug delivery systems, and cancer treatment. Its functional groups allow for chemical modifications, enhancing its physical properties and interaction with biological systems. Research highlights chitosan's ability to form bioactive scaffolds for tissue repair, serve as a carrier for targeted drug delivery, and exhibit anticancer activity through selective permeability and interaction with cancer cell membranes. These applications underscore the versatility and potential of N-Acetyl-D-[ul-13C6;15N]glucosamine in advancing medical research and therapy (Victor et al., 2020).

Antimicrobial and Antiviral Properties for Biomedical and Industrial Use

The antimicrobial and antiviral properties of N-Acetyl-D-[ul-13C6;15N]glucosamine, through its role in chitosan, present significant implications for both biomedical and industrial applications. Chitosan exhibits broad-spectrum antimicrobial activity, which is valuable in developing treatments for infections and enhancing food preservation. Additionally, its antiviral capabilities, particularly against a wide range of viruses, including potential efficacy against SARS-CoV-2, indicate its promise in virology research and public health. These properties, combined with chitosan's biocompatibility and non-toxicity, open avenues for exploring N-Acetyl-D-[ul-13C6;15N]glucosamine in developing preventive and therapeutic strategies against microbial and viral infections (Sharma et al., 2021).

Orientations Futures

There are several problems in producing GlcNAc by the direct acid hydrolysis of chitin, including high cost, low yield (below 65%), and acidic waste created by the use of HCl . Therefore, future research could focus on finding more efficient and environmentally friendly methods for producing GlcNAc. Furthermore, recent studies have identified new roles for GlcNAc in cell signaling , suggesting that further investigation into these roles could lead to new therapeutic applications for this compound.

Propriétés

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i2+1,4+1,5+1,6+1,7+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-QQMDGYJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[15NH][13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)[13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-D-[ul-13C6;15N]glucosamine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.